An In-Depth Technical Guide to the Basic Properties of 4-Chloro-5-hydroxyfuran-2(5H)-one
An In-Depth Technical Guide to the Basic Properties of 4-Chloro-5-hydroxyfuran-2(5H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-Chloro-5-hydroxyfuran-2(5H)-one, a reactive heterocyclic compound. This document collates available data on its synthesis, chemical behavior, and potential biological activities, offering a foundational resource for professionals in research and drug development.
Chemical and Physical Properties
4-Chloro-5-hydroxyfuran-2(5H)-one, with the molecular formula C₄H₃ClO₃, is a chlorinated derivative of a 2(5H)-furanone ring system. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from related compounds and predictive models. It is known to be an intermediate in the synthesis of mucochloric acid.[1][2]
Tautomerism
A key characteristic of 5-hydroxy-2(5H)-furanones is their existence in a tautomeric equilibrium between the cyclic lactol form and an open-chain aldehyde form.[1] This ring-chain tautomerism is crucial to its reactivity and chemical behavior.
Data Summary
The following tables summarize the available quantitative data for 4-Chloro-5-hydroxyfuran-2(5H)-one and its parent compound for comparison.
Table 1: Physical Properties of 4-Chloro-5-hydroxyfuran-2(5H)-one
| Property | Value | Source |
| Molecular Formula | C₄H₃ClO₃ | [3] |
| Molecular Weight | 134.52 g/mol | [3] |
| Boiling Point | 364.1 ± 42.0 °C (Predicted) | ChemicalBook |
| Density | 1.62 ± 0.1 g/cm³ (Predicted) | ChemicalBook |
| Melting Point | Not Available | [3] |
Table 2: Spectroscopic Data for Related Furanone Compounds
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |
| 2(5H)-Furanone | 6.1 (dd, 1H), 7.5 (dd, 1H), 4.9 (dd, 2H) | 173.5 (C=O), 154.0 (=CH), 122.9 (=CH), 70.0 (CH₂) | 1735 (C=O stretch), 1150-1200 (C=C stretch), 810 (C-H bend) | 84 (M+), 55, 39 |
| Mucochloric Acid | 6.5 (s, 1H), 7.0 (br s, 1H) | Not Available | Not Available | Not Available |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 4-Chloro-5-hydroxyfuran-2(5H)-one are outlined below. These are based on established methods for similar compounds.
Synthesis of 4-Chloro-5-hydroxyfuran-2(5H)-one
This protocol is based on the described synthesis of mucochloric acid from furfural, where 4-chloro-5-hydroxy-2(5H)-furanone is a key intermediate.[1][2]
Objective: To synthesize 4-Chloro-5-hydroxyfuran-2(5H)-one via the oxidative chlorination of furfural.
Materials:
-
Furfural
-
Manganese dioxide (MnO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, a suspension of manganese dioxide in concentrated hydrochloric acid is prepared.
-
Furfural is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is stirred, and the temperature is carefully monitored. The formation of 4-chloro-5-hydroxy-2(5H)-furanone occurs as the first step in the reaction.[1][2]
-
To isolate the intermediate, the reaction is quenched before significant further oxidation to mucochloric acid can occur. This can be achieved by stopping the reaction after a shorter time period and at a lower temperature (e.g., below 60°C).
-
The reaction mixture is cooled and extracted with dichloromethane.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification can be achieved via column chromatography on silica gel.
Genotoxicity Assessment: Ames Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[4][5]
Objective: To evaluate the mutagenic potential of 4-Chloro-5-hydroxyfuran-2(5H)-one using Salmonella typhimurium strains.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
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4-Chloro-5-hydroxyfuran-2(5H)-one dissolved in a suitable solvent (e.g., DMSO)
-
S9 metabolic activation system (optional, to test for metabolites' mutagenicity)
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Minimal glucose agar plates
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Top agar supplemented with histidine and biotin
-
Positive and negative controls
Procedure:
-
Prepare overnight cultures of the Salmonella typhimurium tester strains.
-
In a test tube, combine the tester strain culture, the test compound at various concentrations, and either a buffer or the S9 mix.
-
After a brief pre-incubation, add molten top agar to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.[5]
Visualizations
The following diagrams illustrate key processes related to 4-Chloro-5-hydroxyfuran-2(5H)-one.
Caption: Synthetic workflow for 4-Chloro-5-hydroxyfuran-2(5H)-one.
Caption: Proposed genotoxicity pathway for furanone derivatives.
Biological Activity and Mechanism of Action
While specific studies on 4-Chloro-5-hydroxyfuran-2(5H)-one are limited, the broader class of mucohalic acids and related chlorinated furanones are recognized for their biological activity, primarily their genotoxicity.[1]
Genotoxicity and Mutagenicity
Compounds structurally similar to 4-Chloro-5-hydroxyfuran-2(5H)-one are known mutagens. Their reactivity is attributed to the electrophilic nature of the furanone ring system, which is enhanced by the presence of electron-withdrawing halogen substituents. These compounds can act as alkylating agents, reacting with nucleophilic sites on DNA bases such as guanosine, adenosine, and cytosine.[6] This covalent binding results in the formation of DNA adducts, which are lesions in the DNA structure.[6][7]
If these DNA adducts are not properly repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication. Such mutations are a key initiating event in the process of carcinogenesis, classifying these compounds as potential carcinogens.[7] The mutagenic potential of related compounds has been demonstrated in bacterial reverse mutation assays, such as the Ames test.[6]
Conclusion
4-Chloro-5-hydroxyfuran-2(5H)-one is a reactive chemical intermediate with significant potential for use in organic synthesis. Its key chemical features include the tautomeric equilibrium between its cyclic and open-chain forms and the reactivity conferred by the chloro- and hydroxy-substituents. Based on data from structurally related compounds, it is predicted to possess genotoxic properties, likely mediated by the formation of DNA adducts. Further experimental validation of its physical properties and a more detailed investigation into its specific biological mechanisms are warranted to fully characterize its potential applications and associated risks in drug development and chemical research.
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
